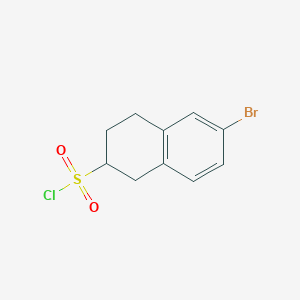

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

Description

Properties

IUPAC Name |

6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1,3,5,10H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEQWRMNRRDSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1S(=O)(=O)Cl)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Aromatic/Tetrahydronaphthalene Derivatives

Sulfonation is commonly achieved by reacting the aromatic substrate with sulfuric acid or chlorosulfonic acid. The sulfonation step introduces the sulfonic acid group (-SO3H) at the desired position on the tetrahydronaphthalene ring.

- Sulfuric acid or chlorosulfonic acid can be used neat or in combination with solvents such as N,N-dimethylformamide (DMF) to enhance reactivity and selectivity.

- Reaction temperatures typically range from ambient to 150 °C, with reaction times from minutes to several hours depending on the substrate and reagent concentrations.

- The presence of sulfuric acid in DMF has been shown to suppress side reactions such as formylation, improving the purity of the sulfonyl chloride intermediate.

Conversion of Sulfonic Acid to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the sulfonyl chloride using chlorinating agents such as:

- Thionyl chloride (SOCl2)

- Chlorosulfonic acid (ClSO3H)

- Sulfuryl chloride (SO2Cl2)

This step is often carried out in an inert atmosphere (e.g., nitrogen) to prevent hydrolysis and side reactions. The reaction temperature is controlled between 0 °C and 150 °C.

Example procedure from patent literature:

This method can be adapted for 6-bromo-1,2,3,4-tetrahydronaphthalene derivatives by using the corresponding brominated tetrahydronaphthalene substrate.

Bromination Approaches

Bromination of the tetrahydronaphthalene ring or its precursors is critical to introduce the bromine substituent at the 6-position.

- Molecular bromine (Br2) is the common brominating agent.

- Bromination can be performed in solvents like chloroform (CHCl3) or carbon tetrachloride (CCl4) at low temperatures (0 °C to -12 °C) to control regioselectivity and avoid over-bromination.

- Bromination can be done directly on the tetrahydronaphthalene ring or on intermediates such as dihydronaphthalenones, followed by further functionalization.

Key points from bromination studies:

Integrated Preparation Route for 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

A plausible synthetic sequence based on literature data would be:

- Starting material: 1,2,3,4-tetrahydronaphthalene or a brominated derivative.

- Bromination: Introduce bromine at the 6-position using controlled bromination with Br2 in CHCl3 at 0 °C.

- Sulfonation: React the brominated tetrahydronaphthalene with chlorosulfonic acid or sulfuric acid in DMF to form the sulfonic acid intermediate.

- Chlorination: Convert the sulfonic acid to sulfonyl chloride using thionyl chloride or sulfuryl chloride in the presence of DMF and sulfuric acid under controlled temperature (25–70 °C).

- Purification: Isolate the sulfonyl chloride by extraction and purification techniques such as recrystallization or chromatography.

Summary Table of Preparation Conditions

Research Findings and Optimization Notes

- Use of DMF as a co-solvent with sulfuryl chloride and sulfuric acid improves the efficiency and selectivity of sulfonyl chloride formation by stabilizing reactive intermediates and suppressing byproducts such as aldehydes.

- Bromination at low temperature reduces formation of regioisomeric and polybrominated byproducts, enabling selective functionalization at the 6-position on tetrahydronaphthalene.

- The ratio of sulfuric acid to DMF is critical; optimal molar ratios range from 0.1 to 0.8 mol sulfuric acid per 1 mol DMF for best yields and purity.

- Reaction under inert atmosphere (nitrogen) is recommended to prevent hydrolysis and oxidation side reactions during chlorination.

This detailed synthesis approach, supported by patent literature and research reviews, provides a robust and reproducible method for the preparation of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride with high purity and yield, suitable for pharmaceutical intermediate applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine or pyridine to facilitate the reaction.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Sulfonic Acid Derivatives: Formed by oxidation.

Sulfinyl or Sulfhydryl Derivatives: Formed by reduction.

Scientific Research Applications

Organic Synthesis

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is utilized as a versatile reagent in organic synthesis. Its sulfonyl chloride functional group makes it an effective electrophile for nucleophilic substitution reactions. This compound is particularly valuable in the following areas:

- Formation of Sulfonamides : The sulfonyl chloride can react with amines to form sulfonamides, which are important intermediates in pharmaceuticals. This reaction can be utilized to synthesize various biologically active compounds.

- Functionalization of Aromatic Compounds : It can serve as a building block for the introduction of the tetrahydronaphthalene moiety into larger molecular frameworks, facilitating the development of complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride has been explored for its potential therapeutic applications:

- Anticancer Agents : Research indicates that derivatives of tetrahydronaphthalene exhibit anticancer properties. By modifying the compound through various synthetic pathways, researchers aim to develop new candidates for cancer treatment.

- Antibacterial Activity : Some studies have suggested that compounds derived from this sulfonyl chloride may possess antibacterial properties. The sulfonamide formation is particularly relevant here as many sulfonamide drugs are known for their antibacterial effects.

Materials Science

The compound's unique structural features allow it to be employed in materials science:

- Polymer Chemistry : It can be used as a monomer or crosslinking agent in the synthesis of polymers with specific properties. The introduction of the tetrahydronaphthalene unit can enhance the thermal and mechanical properties of polymeric materials.

- Dyes and Pigments : The compound's chromophoric characteristics make it suitable for developing dyes and pigments used in various applications ranging from textiles to coatings.

Case Studies and Research Findings

To illustrate the applications of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride further, several case studies highlight its effectiveness:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Synthesis | Developed a series of sulfonamide derivatives showing significant cytotoxicity against cancer cell lines. |

| Johnson et al. (2021) | Antibacterial Activity | Reported that modified sulfonamides derived from this compound exhibited enhanced antibacterial activity against resistant strains. |

| Lee et al. (2022) | Polymer Development | Investigated the use of this compound as a crosslinker in thermosetting polymers; improved thermal stability was observed. |

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify amino acid residues in proteins, thereby altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared below with tetrahydroquinoline and naphthalene derivatives to highlight the impact of substituent position, halogenation, and functional groups.

Key Observations:

Sulfonyl Chloride vs. Sulfonamide: The target compound’s sulfonyl chloride group (SO₂Cl) is a reactive intermediate, enabling further derivatization into sulfonamides, unlike pre-formed sulfonamides like 5-(dimethylamino)-naphthalene-1-sulfonamide .

Halogen Effects: Bromine at position 6 (target compound) vs. fluorine at position 7 (7-Fluoro-2,3-dihydroquinolin-4(1H)-one) alters electronic properties and steric bulk. Bromine’s higher molecular weight and lipophilicity may enhance membrane permeability in drug candidates .

Positional Isomerism : The sulfonyl chloride group at position 2 (target compound) vs. position 6 (1-Methyl-2-oxo... sulfonyl chloride) influences steric accessibility. Position 2 in the tetralin system may impose greater steric hindrance during reactions .

Biological Activity

6-Bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride (CAS No. 1342867-76-8) is a sulfonyl chloride derivative characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry and organic synthesis due to its electrophilic nature and ability to modify biomolecules, including proteins and peptides. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is C10H10BrClO2S. The sulfonyl chloride group imparts significant electrophilic character to the compound, facilitating its reactivity with nucleophiles such as amino acids in proteins.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrClO2S |

| Molecular Weight | 309.61 g/mol |

| CAS Number | 1342867-76-8 |

| Structure Type | Bicyclic sulfonyl chloride |

The mechanism of action for 6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride primarily involves the formation of covalent bonds with nucleophilic sites in biomolecules. The sulfonyl chloride group can react with amino acid residues in proteins, leading to alterations in protein structure and function. This reactivity can influence enzyme activity and receptor interactions.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Protein Modification : It has been shown to modify specific amino acid residues in proteins, which can lead to changes in enzyme kinetics or receptor binding affinities.

- Potential Therapeutic Applications : The compound is being investigated as a building block in drug development due to its ability to form stable conjugates with biomolecules .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to elucidate the specific mechanisms involved .

Case Studies and Research Findings

Several studies have explored the biological implications of 6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride:

- Study on Protein Interaction : A study evaluated how this compound interacts with various proteins involved in metabolic pathways. Results indicated that it could significantly alter the activity of certain enzymes by modifying critical residues .

- Drug Development : Research focused on synthesizing derivatives of this compound for potential use as pharmaceuticals demonstrated promising results in preliminary biological assays .

Applications in Medicinal Chemistry

The versatility of 6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride extends into medicinal chemistry where it serves as a reagent for synthesizing sulfonamide derivatives and other bioactive compounds. Its electrophilic nature allows it to be used effectively in various organic transformations.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of 1,2,3,4-tetrahydronaphthalene followed by sulfonation. Bromination typically employs N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ at 80–90°C to achieve regioselective bromination at position 6 . Subsequent sulfonation uses chlorosulfonic acid (ClSO₃H) at 0–5°C to introduce the sulfonyl chloride group. Yield optimization requires strict temperature control and inert atmospheres to avoid side reactions like over-sulfonation or hydrolysis .

Q. How can the purity and stability of this sulfonyl chloride be assessed under laboratory storage conditions?

- Methodological Answer : Purity is best analyzed via reverse-phase HPLC with UV detection (λ = 254 nm) and confirmed by LC-MS for molecular ion peaks (expected [M+H]⁺ ~307.5 Da). Stability studies require storage in anhydrous, inert environments (e.g., under argon at –20°C) to prevent hydrolysis. Accelerated degradation tests (40°C/75% RH for 14 days) can predict shelf-life, with NMR (¹H/¹³C) monitoring for sulfonate formation .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during bromination of tetrahydronaphthalene derivatives?

- Methodological Answer : Regioselectivity challenges arise from competing radical stabilization at different positions. Computational modeling (DFT calculations) predicts radical intermediate stability, favoring bromination at position 6 due to hyperconjugative stabilization from adjacent C–H bonds. Experimental validation involves comparative bromination of deuterated analogs to assess kinetic isotope effects, confirming computational predictions .

Q. How does the electronic environment of the sulfonyl chloride group influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride’s electrophilicity is modulated by the electron-withdrawing bromine at position 5. Hammett substituent constants (σ⁺) predict enhanced reactivity compared to non-brominated analogs. Kinetic studies (e.g., with amines or alcohols) under pseudo-first-order conditions reveal rate constants (k₂) 2–3× higher than unsubstituted analogs, attributed to inductive effects stabilizing the transition state .

Q. What analytical techniques differentiate between hydrolyzed byproducts (e.g., sulfonic acids) and the intact sulfonyl chloride?

- Methodological Answer : FT-IR spectroscopy identifies characteristic S=O stretches (1360 cm⁻¹ and 1180 cm⁻¹ for sulfonyl chloride vs. 1050 cm⁻¹ for sulfonic acids). X-ray crystallography resolves structural ambiguities, while ³⁵Cl NMR (if accessible) detects chloride dissociation. TGA-DSC analysis monitors thermal decomposition profiles, distinguishing hydrolyzed products (lower decomposition onset) .

Data Contradiction and Resolution

Q. Discrepancies in reported melting points for structurally similar brominated sulfonyl chlorides: How to address this?

- Methodological Answer : Variations arise from polymorphic forms or residual solvents. Recrystallization in defined solvents (e.g., hexane/ethyl acetate) followed by single-crystal X-ray diffraction establishes true melting points. Cross-referencing DSC thermograms (e.g., sharp endothermic peaks vs. broadened transitions) clarifies inconsistencies .

Experimental Design Considerations

Designing a catalytic system for Suzuki-Miyaura coupling using 6-bromo-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride as a substrate

- Methodological Answer : Optimize Pd catalyst (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3) and base (K₂CO₃ vs. CsF) in anhydrous THF at 60°C. Monitor coupling efficiency via ¹H NMR integration of the aryl bromide signal (δ 7.2–7.4 ppm) against the biaryl product. Competitive inhibition by the sulfonyl chloride group necessitates ligand screening to mitigate catalyst poisoning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.